molecular formula C14H15N3O3S B2367896 3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide CAS No. 429647-39-2

3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B2367896
CAS No.: 429647-39-2
M. Wt: 305.35
InChI Key: LDHMTRWEUUGDNK-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as silica-supported tungstosilisic acid .

Industrial Production Methods

Industrial production of thiazole derivatives, including 3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide, often employs continuous flow reactors to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with various molecular targets. The thiazole ring can bind to DNA and proteins, disrupting their normal function. This compound may inhibit enzymes or block receptors, leading to its biological effects. For example, it can interfere with the synthesis of nucleic acids and proteins, thereby exhibiting antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Uniqueness

3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide is unique due to its specific combination of a thiazole ring with a nitrophenyl and butanamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9(2)6-13(18)16-14-15-12(8-21-14)10-4-3-5-11(7-10)17(19)20/h3-5,7-9H,6H2,1-2H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHMTRWEUUGDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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